N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester
CAS No.: 13249-63-3
Cat. No.: VC21267727
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13249-63-3 |
|---|---|
| Molecular Formula | C11H13Cl2NO2 |
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | phenyl N,N-bis(2-chloroethyl)carbamate |
| Standard InChI | InChI=1S/C11H13Cl2NO2/c12-6-8-14(9-7-13)11(15)16-10-4-2-1-3-5-10/h1-5H,6-9H2 |
| Standard InChI Key | AREXZBCKOVEHKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl |
Introduction
Chemical Identity and Nomenclature
N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is identified by the Chemical Abstracts Service (CAS) registry number 13249-63-3. This compound is known by several synonyms in scientific literature and chemical databases, reflecting its structural characteristics and functional groups. The variety of names helps researchers identify this compound across different nomenclature systems.
Synonyms and Alternative Names
The compound is referenced in scientific literature and chemical databases under several systematic and common names:
This diversity in nomenclature reflects the different chemical naming conventions and the emphasis on various structural aspects of the molecule. The primary name highlights the bis(2-chloroethyl) functional group attached to a nitrogen atom, which is characteristic of nitrogen mustard derivatives, combined with the carbamic acid phenyl ester portion.
Structural Characteristics
The molecular architecture of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester provides insights into its potential reactivity and properties. The compound contains key functional groups that define its chemical behavior.
Molecular Formula and Weight
N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester has the molecular formula C₁₁H₁₃Cl₂NO₂ . This formula accounts for all atoms in the molecule: 11 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of this compound is 262.13 g/mol .
Structural Identifiers
For computational chemistry and database searching, the compound is represented by several structural identifiers:
The structure consists of a phenyl ring connected to a carbamate group, which in turn is bonded to a nitrogen atom substituted with two 2-chloroethyl chains. This arrangement creates a tertiary amine with the nitrogen connected to the carbonyl carbon of the carbamate and two alkyl chains terminated with chlorine atoms.
Physicochemical Properties
The physical and chemical properties of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester determine its behavior in various environments, its stability, and its potential applications in research or industrial contexts.
Physical Properties
The compound exhibits specific physical characteristics that are important for handling, storage, and application purposes:
The high boiling point indicates strong intermolecular forces, likely due to the polar functional groups and potential for hydrogen bonding with surrounding molecules. The relatively low vapor pressure suggests that the compound has limited volatility at room temperature.
Chemical Properties and Reactivity
The chemical behavior of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is influenced by its functional groups and molecular structure:
| Property | Value | Reference |
|---|---|---|
| LogP | 2.70 | |
| XLogP3-AA | 2.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 261.032349 Da |
The positive LogP value indicates that the compound is more soluble in lipophilic solvents than in water, suggesting it could potentially cross cellular membranes. The absence of hydrogen bond donors (atoms with hydrogen attached to electronegative elements like N, O, or F) but presence of two hydrogen bond acceptors (typically oxygen or nitrogen atoms with lone pairs) affects its interactions with other molecules and solvents.
Biological Activity and Toxicological Considerations
While specific biological activity data for N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is limited in the search results, its structural features provide insights into potential biological effects.
Structure-Activity Relationship
The bis(2-chloroethyl)amino group present in this compound is a characteristic feature of nitrogen mustard derivatives, which are known for their alkylating properties. Nitrogen mustards can form highly reactive aziridinium ions that can alkylate DNA, potentially leading to cytotoxic effects. The carbamate functionality may influence the compound's stability and bioavailability compared to traditional nitrogen mustards.
Related Compounds and Their Activities
A research study on a related compound, a nor-aza-steroidal ester of chlorambucil (which also contains a bis(2-chloroethyl)amino group), provides some context for potential biological activities:
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The related compound exhibited cytostatic properties in CHO and HeLa cell lines
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It induced sister chromatid exchanges at doses as low as 5 μg/ml
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At 25 μg/ml, it caused numerous abnormal metaphases in CHO cells
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It demonstrated mutagenicity in Ames/Salmonella assay strains TA100 and TA1535, both with and without metabolic activation
While these findings cannot be directly attributed to N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester, they suggest that compounds containing the bis(2-chloroethyl)amino functionality may exhibit DNA-reactive and potentially cytotoxic properties.
Analytical Methods and Characterization
The identification and quantification of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester in various matrices would typically rely on standard analytical techniques appropriate for organic compounds.
Chromatographic Methods
For separation and quantification, chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), possibly with derivatization
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
These analytical methods would be essential for confirming the identity, purity, and concentration of the compound in research and development contexts.
Related Compounds
N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester belongs to a family of compounds that share structural similarities. Examining related compounds provides context for understanding its properties and potential applications.
Structural Analogs
Several structural analogs appear in the scientific literature:
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Ethyl N,N-bis(2-chloroethyl)carbamate (CID 21635) - This compound differs only in the ester portion, featuring an ethyl group instead of a phenyl group
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N,N-bis(2-chloroethyl)sulfamic acid phenyl ester - A related sulfamate compound that replaces the carbamate with a sulfamate group while maintaining the phenyl ester and bis(2-chloroethyl)amino functionalities
These structural analogs share the bis(2-chloroethyl)amino group but differ in other functional groups, which may lead to variations in their physicochemical properties and biological activities.
Functional Group Relationships
The compound can also be related to broader classes of chemicals:
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Nitrogen mustards - Compounds containing the bis(2-chloroethyl)amino group, historically used as chemical warfare agents and later developed as antitumor agents
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Carbamates - Compounds containing the carbamate functional group, often used as pesticides, pharmaceuticals, and protecting groups in organic synthesis
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Phenyl esters - Compounds where a carboxylic acid derivative is esterified with phenol, generally more reactive toward hydrolysis than alkyl esters
These functional group relationships provide further context for understanding the compound's chemical behavior.
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